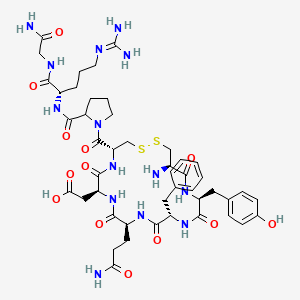![molecular formula C12H5Cl3O3S B14170595 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid CAS No. 97268-16-1](/img/structure/B14170595.png)
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a trichlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid typically involves the acylation of benzoic acid derivatives with trichlorinated thiophene compounds. The reaction is often carried out under acidic or basic conditions, using catalysts such as Lewis acids to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the chlorination of thiophene followed by acylation with benzoic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienylcarbonyl)benzoic acid: Similar structure but lacks the trichlorination on the thiophene ring.
2,3,5-Trichlorobenzoic acid: Contains a trichlorinated benzoic acid moiety but lacks the thiophene ring.
Uniqueness
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is unique due to the presence of both a trichlorinated thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
97268-16-1 |
|---|---|
Molecular Formula |
C12H5Cl3O3S |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
2-(3,4,5-trichlorothiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H5Cl3O3S/c13-7-8(14)11(15)19-10(7)9(16)5-3-1-2-4-6(5)12(17)18/h1-4H,(H,17,18) |
InChI Key |
LMUZDDUDVUCJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=C(S2)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)

![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)


![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)

![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)

